Cas no 73927-07-8 (1,1'-sulfanediylbis(4-iodobenzene))

1,1'-sulfanediylbis(4-iodobenzene) Chemical and Physical Properties
Names and Identifiers
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- 1,1'-sulfanediylbis(4-iodobenzene)
- 1-iodo-4-(4-iodophenyl)sulfanylbenzene
- Bis(p-iodophenyl) sulfide
- SY290688
- 1-iodo-4-[(4-iodophenyl)sulfanyl]benzene
- Bis(4-iodophenyl)sulfane
- E86147
- SCHEMBL5887631
- Sulfide, bis(p-iodophenyl)
- 73927-07-8
- MFCD01683029
- BRN 3272438
- 0-06-00-00335 (Beilstein Handbook Reference)
- DTXSID30224535
-
- MDL: MFCD01683029
- Inchi: InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
- InChI Key: DUVVOUSAQUQNMU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1SC2=CC=C(C=C2)I)I
Computed Properties
- Exact Mass: 437.84362g/mol
- Monoisotopic Mass: 437.84362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 25.3Ų
1,1'-sulfanediylbis(4-iodobenzene) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198233-5g |
Bis(4-iodophenyl)sulfane |
73927-07-8 | 95% | 5g |
$345 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198233-10g |
Bis(4-iodophenyl)sulfane |
73927-07-8 | 95% | 10g |
$520 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594689-25g |
Bis(4-iodophenyl)sulfane |
73927-07-8 | 98% | 25g |
¥10200.00 | 2024-07-28 | |
1PlusChem | 1P005W8U-10g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | ≥95% | 10g |
$602.00 | 2023-12-16 | |
1PlusChem | 1P005W8U-25g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | ≥95% | 25g |
$1103.00 | 2024-04-21 | |
A2B Chem LLC | AC74270-1g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | 98% | 1g |
$120.00 | 2023-12-30 | |
abcr | AB583119-1g |
Bis(4-iodophenyl)sulfane; . |
73927-07-8 | 1g |
€291.00 | 2024-08-02 | ||
abcr | AB583119-10g |
Bis(4-iodophenyl)sulfane; . |
73927-07-8 | 10g |
€798.00 | 2024-08-02 | ||
Aaron | AR005WH6-10g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | 95% | 10g |
$570.00 | 2025-02-12 | |
A2B Chem LLC | AC74270-250mg |
Bis(p-iodophenyl) sulfide |
73927-07-8 | 98% | 250mg |
$75.00 | 2023-12-30 |
1,1'-sulfanediylbis(4-iodobenzene) Related Literature
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Additional information on 1,1'-sulfanediylbis(4-iodobenzene)
1,1'-Sulfanediylbis(4-Iodobenzene): A Comprehensive Overview
The compound with CAS No. 73927-07-8, commonly referred to as 1,1'-sulfanediylbis(4-iodobenzene), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which consists of two iodobenzene groups connected by a sulfanediyl bridge. The sulfanediyl group (-S-S-) plays a crucial role in determining the chemical properties and reactivity of this compound. Recent studies have highlighted its potential applications in various areas, including drug discovery and materials science.
1,1'-Sulfanediylbis(4-iodobenzene) exhibits interesting physical and chemical properties due to the presence of the iodine atoms and the sulfide linkage. The iodine substituents contribute to the molecule's electronic properties, making it suitable for use in electron transfer processes. Additionally, the sulfide bridge imparts flexibility to the molecule, enabling it to adopt various conformations that are essential for its reactivity in different chemical environments.
Recent research has focused on the synthesis and characterization of 1,1'-sulfanediylbis(4-iodobenzene). One notable study demonstrated that this compound can be synthesized via a two-step process involving the coupling of iodobenzene derivatives with a sulfide precursor. The reaction conditions were optimized to achieve high yields and purity, making this synthesis method scalable for industrial applications.
The applications of 1,1'-sulfanediylbis(4-iodobenzene) are diverse and continue to expand with new discoveries. In the pharmaceutical industry, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various types of cross-coupling reactions makes it a valuable building block in medicinal chemistry. Furthermore, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
In terms of environmental impact, 1,1'-sulfanediylbis(4-iodobenzene) has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it is not inherently toxic at concentrations typically used in industrial applications. However, further studies are required to fully understand its environmental fate and potential risks.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 1,1'-sulfanediylbis(4-iodobenzene). Quantum mechanical calculations have revealed that the sulfide bridge significantly influences the molecule's electronic distribution, which is critical for its participation in redox reactions. These findings have paved the way for new strategies in designing sulfur-containing compounds with tailored properties.
In conclusion, 1,1'-sulfanediylbis(4-iodobenzene) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for both academic research and industrial development. As new research continues to emerge, this compound is expected to play an increasingly important role in advancing modern chemistry.
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